FD274

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H14ClFN6O2S |

|---|---|

Molecular Weight |

480.9 g/mol |

IUPAC Name |

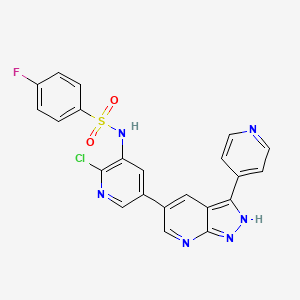

N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)-3-pyridinyl]-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C22H14ClFN6O2S/c23-21-19(30-33(31,32)17-3-1-16(24)2-4-17)10-15(11-26-21)14-9-18-20(13-5-7-25-8-6-13)28-29-22(18)27-12-14/h1-12,30H,(H,27,28,29) |

InChI Key |

RVHGXIUOUJYWPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(N=CC(=C2)C3=CC4=C(NN=C4N=C3)C5=CC=NC=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

FD274 Compound: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD274 is a promising small molecule compound identified as a highly potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4] Its chemical name is N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide.[5] Beloning to the 7-azaindazole-based class of inhibitors, this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols.

Chemical Properties

| Property | Value |

| Chemical Name | N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide |

| CAS Number | 2641899-38-7 |

| Molecular Formula | C24H15ClFN7O2S |

| Molecular Weight | 535.94 g/mol |

Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound exerts its anti-cancer effects by simultaneously inhibiting the PI3K/Akt and mTOR signaling pathways. These pathways are critical for cell growth, proliferation, survival, and metabolism, and their dysregulation is a common feature in many cancers, including AML. By targeting both PI3K and mTOR, this compound provides a more comprehensive blockade of this crucial signaling network.

The inhibitory activity of this compound against various PI3K isoforms and mTOR has been quantified, demonstrating its high potency.

In Vitro Inhibitory Activity

| Target | IC50 (nM) |

| PI3Kα | 0.65 |

| PI3Kβ | 1.57 |

| PI3Kγ | 0.65 |

| PI3Kδ | 0.42 |

| mTOR | 2.03 |

Downstream of PI3K and mTOR, this compound has been shown to reduce the phosphorylation of key signaling proteins, including Akt, 4E-BP1, p70S6K, and S6 in HL-60 AML cells.

Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of this compound.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity against a panel of AML cell lines.

Anti-proliferative Activity in AML Cell Lines (48h treatment)

| Cell Line | IC50 (µM) |

| HL-60 | 0.092 |

| MOLM-16 | 0.084 |

| Mv-4-11 | 0.053 |

| KG-1 | 2.67 |

| EOL-1 | 1.98 |

Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in HL-60 cells. Treatment with this compound (0.25-1 µM for 24-48 hours) resulted in the arrest of the cell cycle at the G1 phase and an increased rate of apoptosis.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a xenograft mouse model using HL-60 cells.

Tumor Growth Inhibition in HL-60 Xenograft Model

| Dose (mg/kg, i.p., once daily, 21 days) | Tumor Growth Inhibition (TGI) |

| 5 | 71% |

| 7.5 | 84% |

| 10 | 91% |

Importantly, no significant changes in body weight were observed in the treated mice, suggesting good tolerability at the effective doses.

Caption: Experimental workflow for the in vivo evaluation of this compound in a xenograft model.

Synergistic Effects and Reduced Cardiotoxicity

Recent studies have highlighted two additional significant attributes of this compound: its synergistic anti-tumor effects when combined with other targeted agents and its favorable cardiotoxicity profile.

Synergism with Gilteritinib

This compound has demonstrated a synergistic pro-apoptotic effect with Gilteritinib, an FLT3 inhibitor, in both HL-60 and MV-4-11 AML cells. This suggests a potential combination therapy strategy for AML. Mechanistically, while Gilteritinib treatment alone can lead to an upregulation of AKT phosphorylation, the combination with this compound effectively down-regulates this survival signal.

Caption: Logical relationship of the synergistic effect of this compound and Gilteritinib.

Reduced Cardiotoxicity

Compared to its bioisostere FD268, this compound has demonstrated significantly lower cardiotoxicity in both in vitro (H9C2 cell line) and in vivo (C57BL/6 mouse model) studies. The reduced cardiotoxicity of this compound is attributed to the preservation of the activity of the antioxidant pathway protein Nrf2. In contrast, FD268 was shown to down-regulate Nrf2 and up-regulate proteins associated with oxidative stress and apoptosis.

Experimental Protocols

In Vitro Anti-proliferative Assay

-

Cell Seeding: AML cell lines (HL-60, MOLM-16, Mv-4-11, KG-1, and EOL-1) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for 48 hours.

-

Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT or CellTiter-Glo assay.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis

-

Cell Lysis: HL-60 cells are treated with this compound (0.125-1 µM) for 24 hours and then lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total Akt, mTOR, 4E-BP1, p70S6K, and S6, followed by incubation with a corresponding secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Animal Model: 4-5 week-old male BALB/c nude mice are used.

-

Cell Implantation: 2.5 x 10^6 HL-60 cells are subcutaneously implanted into the right axilla of each mouse.

-

Treatment: When tumors become palpable, mice are randomized into treatment and control groups. This compound is administered daily via intraperitoneal (i.p.) injection at doses of 5, 7.5, and 10 mg/kg for 21 days.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control group.

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor with significant anti-leukemic activity, particularly in AML. Its strong in vitro and in vivo efficacy, coupled with a favorable safety profile characterized by reduced cardiotoxicity, makes it a compelling candidate for further preclinical and clinical development. The observed synergy with Gilteritinib further highlights its potential in combination therapy regimens for AML. This technical guide summarizes the key findings to date and provides a foundation for researchers and drug development professionals interested in advancing this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A PI3K Inhibitor with Low Cardiotoxicity and Its Synergistic Inhibitory Effect with Gilteritinib in Acute Myelogenous Leukemia (AML) Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Machinery: An In-depth Technical Guide to the Mechanism of Action of FD274

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the novel compound FD274, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This compound has demonstrated significant therapeutic potential, particularly in the context of acute myeloid leukemia (AML), exhibiting robust anti-proliferative activity and a favorable safety profile with reduced cardiotoxicity compared to similar molecules. This document delves into the core signaling pathways modulated by this compound, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of its molecular interactions.

Core Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound exerts its primary anti-cancer effects by targeting two critical nodes within the PI3K/Akt/mTOR signaling cascade, a pathway fundamental for cell growth, proliferation, survival, and metabolism that is frequently hyperactivated in various malignancies, including AML.[1] As a dual inhibitor, this compound effectively suppresses the enzymatic activity of both PI3K and mTOR, leading to a comprehensive blockade of this crucial signaling axis.

The PI3K family of lipid kinases, particularly the class I isoforms, are central to this pathway. The delta (δ) isoform of PI3K is consistently expressed in AML cells, with variable expression of the gamma (γ) isoform, making these attractive therapeutic targets.[1] By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors such as the serine/threonine kinase Akt. The subsequent inhibition of mTOR, a key downstream component of the pathway, further disrupts essential cellular processes, including protein synthesis and cell cycle progression, ultimately leading to decreased cell proliferation and induction of apoptosis.

Quantitative Data Summary

The therapeutic efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

| Cell Line | IC50 (μM) | Description |

| HL-60 | 0.092 | Human promyelocytic leukemia cell line |

| MOLM-16 | 0.084 | Human acute myeloid leukemia cell line |

| Table 1: In Vitro Anti-Proliferative Activity of this compound in AML Cell Lines.[1] |

| Animal Model | Dosage | Tumor Growth Inhibition | Description |

| HL-60 Xenograft | 10 mg/kg (intraperitoneal) | 91% | In vivo efficacy in a mouse xenograft model of human AML.[1] |

| Table 2: In Vivo Anti-Tumor Efficacy of this compound. |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.

Caption: this compound dual-inhibits PI3K and mTOR, blocking the pro-survival signaling cascade.

Caption: this compound's low cardiotoxicity is linked to the preservation of Nrf2 antioxidant activity.

Detailed Experimental Protocols

A comprehensive understanding of this compound's mechanism of action is supported by the following key experimental methodologies.

In Vitro Anti-Proliferation Assay

-

Cell Lines: HL-60 and MOLM-16 human acute myeloid leukemia cell lines.

-

Methodology: The anti-proliferative activity of this compound is determined using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay.

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

Following treatment, the assay reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals (in the case of MTT).

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

-

Methodology:

-

Human AML cells (e.g., HL-60) are subcutaneously injected into the flank of the mice.

-

Tumors are allowed to grow to a palpable size.

-

The mice are then randomized into treatment and control groups.

-

This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

-

Western Blot Analysis for Signaling Pathway Modulation

-

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway and the expression of proteins in the Nrf2 antioxidant pathway.

-

Methodology:

-

Cells are treated with this compound at various concentrations and for different time points.

-

Following treatment, the cells are lysed to extract total protein.

-

Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, Nrf2, NADPH oxidase, and apoptosis-related proteins).

-

The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands is quantified using densitometry software to determine the relative changes in protein expression or phosphorylation.

-

Safety Profile: Reduced Cardiotoxicity and the Role of Nrf2

A significant advantage of this compound is its reduced cardiotoxicity compared to its bioisostere, FD268.[2] This improved safety profile is attributed to the preservation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway. In contrast, FD268 has been shown to downregulate Nrf2 activity, leading to an increase in NADPH oxidase and apoptosis-related proteins, which contribute to its cardiotoxic effects. This compound's ability to maintain Nrf2 function suggests a mechanism that mitigates oxidative stress and subsequent cardiac injury, a critical consideration for the development of PI3K inhibitors. This was observed in both C57BL/6 mouse models and the H9C2 cell line.

Synergistic Effects

This compound has demonstrated a synergistic pro-apoptotic effect when used in combination with Gilteritinib in both HL-60 and MV-4-11 AML cells. This suggests potential for combination therapies that could enhance anti-leukemic activity and potentially overcome resistance mechanisms.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of AML. Its potent dual-inhibitory action on the PI3K/mTOR pathway effectively curtails the proliferation and survival of cancer cells. The detailed mechanisms, supported by robust in vitro and in vivo data, highlight its efficacy. Furthermore, its favorable safety profile, characterized by reduced cardiotoxicity through the preservation of the Nrf2 pathway, distinguishes it from other compounds in its class. The potential for synergistic combinations further enhances its clinical prospects. This guide provides a foundational understanding for further research and development of this compound as a targeted anti-cancer agent.

References

Target Validation of FD274 in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A frequently dysregulated signaling pathway in AML, the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, has been identified as a promising therapeutic target.[1][2] FD274, a novel 7-azaindazole derivative, has been developed as a potent dual inhibitor of PI3K and mTOR.[1][3] This technical guide provides a comprehensive overview of the preclinical validation of this compound as a therapeutic agent for AML, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized for its validation.

Introduction to this compound and its Target

This compound is a small molecule inhibitor designed to simultaneously target the catalytic activity of both PI3K and mTOR kinases.[3] The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs cell growth, proliferation, survival, and metabolism. Its constitutive activation is a common feature in AML, contributing to leukemogenesis and is often associated with a poor prognosis. By dually inhibiting PI3K and mTOR, this compound aims to circumvent feedback loops that can arise from targeting only one component of the pathway, offering a more complete and durable inhibition of this key survival pathway in AML cells.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| PI3Kα | 0.65 |

| PI3Kβ | 1.57 |

| PI3Kγ | 0.65 |

| PI3Kδ | 0.42 |

| mTOR | 2.03 |

Table 2: Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | IC₅₀ (µM) |

| HL-60 | 0.092 |

| MOLM-16 | 0.084 |

Table 3: In Vivo Efficacy of this compound in HL-60 Xenograft Model

| Treatment Group (Intraperitoneal) | Tumor Growth Inhibition (%) |

| 5 mg/kg | 71 |

| 7.5 mg/kg | 84 |

| 10 mg/kg | 91 |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the PI3K/Akt/mTOR pathway. This leads to a dose-dependent reduction in the phosphorylation of Akt and mTOR, as well as their downstream effectors such as S6K1 and 4E-BP1. The inhibition of this pathway ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the activity of purified PI3K and mTOR kinases.

-

Reagents: Purified recombinant PI3K isoforms (α, β, γ, δ), purified mTOR kinase, kinase buffer, ATP, appropriate substrates (e.g., phosphatidylinositol for PI3K), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96- or 384-well plate, add the kinase, substrate, and diluted this compound to the kinase buffer.

-

Initiate the kinase reaction by adding a solution of ATP and substrate.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure kinase activity by quantifying the amount of ADP produced using a luminescence-based detection reagent and a microplate reader.

-

Calculate the IC₅₀ values by plotting the percentage of kinase activity against the log concentration of this compound and fitting the data to a dose-response curve.

-

AML Cell Viability Assay

This assay measures the effect of this compound on the viability and proliferation of AML cell lines.

-

Cell Lines: HL-60 and MOLM-16.

-

Reagents: Complete cell culture medium (e.g., RPMI-1640 with 10% FBS), 96-well cell culture plates, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent).

-

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the signal (luminescence or absorbance) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ values.

-

Western Blotting for Pathway Modulation

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

-

Reagents: Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR), and HRP-conjugated secondary antibodies.

-

Procedure:

-

Treat AML cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze band intensities to determine the change in phosphorylation of target proteins relative to total protein levels.

-

Cell Cycle and Apoptosis Analysis by Flow Cytometry

These assays quantify the effect of this compound on cell cycle progression and apoptosis induction.

-

For Cell Cycle Analysis:

-

Treat AML cells with this compound for 24 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

-

For Apoptosis Analysis:

-

Treat AML cells with this compound for 24-48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vivo HL-60 Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic BALB/c).

-

Procedure:

-

Subcutaneously inoculate 1 million HL-60 cells, suspended in a solution like Matrigel, into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the animals into treatment and control groups.

-

Administer this compound (e.g., 5, 7.5, and 10 mg/kg) or vehicle control via intraperitoneal injection daily.

-

Measure tumor volume with calipers regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Evaluate anti-tumor efficacy by comparing tumor growth in the treated groups to the control group.

-

Logical Framework for Target Validation

The validation of this compound in AML follows a logical progression from identifying a dysregulated pathway to demonstrating preclinical efficacy.

Conclusion

The comprehensive preclinical data strongly support the validation of the PI3K/mTOR pathway as a therapeutic target in AML and establish this compound as a potent and effective dual inhibitor. This compound demonstrates significant anti-leukemic activity both in vitro and in vivo, mechanistically driven by the inhibition of the PI3K/Akt/mTOR signaling cascade. These findings warrant the further development of this compound as a promising targeted therapy for patients with Acute Myeloid Leukemia.

References

FD274: A Potent Dual PI3K/mTOR Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

FD274, chemically identified as N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide, is a novel 7-azaindazole-based small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1] Preclinical studies have demonstrated its high potency against Acute Myeloid Leukemia (AML), positioning it as a promising candidate for further therapeutic development.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as a dual inhibitor of PI3K and mTOR, two key kinases in a critical signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1] The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, including AML, making it a prime target for therapeutic intervention. By simultaneously inhibiting both PI3K and mTOR, this compound can achieve a more comprehensive and sustained blockade of this oncogenic signaling cascade.[1]

The inhibitory action of this compound on the PI3K/Akt/mTOR pathway is illustrated in the following diagram:

Caption: The inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Quantitative Efficacy Data

The anti-cancer potential of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| PI3Kα | 0.65 |

| PI3Kβ | 1.57 |

| PI3Kγ | 0.65 |

| PI3Kδ | 0.42 |

| mTOR | 2.03 |

Table 2: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | IC50 (µM) |

| HL-60 | 0.092 |

| MOLM-16 | 0.084 |

| Mv-4-11 | 0.053 |

| KG-1 | 2.67 |

| EOL-1 | 1.98 |

Table 3: In Vivo Anti-tumor Efficacy of this compound in an HL-60 Xenograft Model

| Dose (mg/kg, i.p.) | Tumor Growth Inhibition (%) |

| 5 | 71 |

| 7.5 | 84 |

| 10 | 91 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against purified PI3K and mTOR kinases.

Materials:

-

Purified recombinant PI3K isoforms (α, β, γ, δ) and mTOR kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., phosphatidylinositol for PI3K, inactive S6K for mTOR)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and this compound to the kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a detection reagent such as the ADP-Glo™ system, which quantifies the amount of ADP produced.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on the viability and proliferation of AML cancer cells.

Materials:

-

AML cell lines (e.g., HL-60, MOLM-16)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the AML cells in a 96-well plate at a density of approximately 5 x 10^5 cells/mL.

-

Treat the cells with various concentrations of this compound and incubate for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

In Vivo HL-60 Xenograft Model

This protocol describes the establishment of a subcutaneous HL-60 xenograft model in mice to evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

HL-60 cells

-

Male BALB/c nude mice (4-5 weeks old)

-

Matrigel

-

This compound

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Harvest HL-60 cells and resuspend them in a mixture of culture medium and Matrigel.

-

Subcutaneously implant 2.5 × 10^6 HL-60 cells into the right axilla region of each mouse.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5, 7.5, 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily for 21 days.

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of this compound.

Caption: A generalized workflow for the preclinical assessment of this compound.

Conclusion

This compound is a highly potent dual PI3K/mTOR inhibitor with significant anti-proliferative activity against AML cell lines and robust anti-tumor efficacy in a preclinical xenograft model. The data presented in this technical guide supports its continued investigation as a potential therapeutic agent for the treatment of Acute Myeloid Leukemia. Further studies are warranted to explore its clinical potential, including pharmacokinetic and pharmacodynamic profiling, as well as safety and toxicology assessments in more advanced models.

References

Unraveling the Pharmacology of FD274: A Novel PI3K/mTOR Dual Inhibitor

For Researchers, Scientists, and Drug Development Professionals

FD274, chemically known as N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide, is an investigational 7-azaindazole-based dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] Emerging as a promising therapeutic candidate, this compound has demonstrated significant antitumor efficacy, particularly in the context of acute myeloid leukemia (AML), coupled with a favorable safety profile concerning cardiotoxicity.[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated signaling pathways and workflows.

Core Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs cell growth, proliferation, survival, and metabolism. In many human hematological malignancies, including AML, this pathway is frequently hyperactivated, contributing to uncontrolled cell division and resistance to apoptosis.[1] PI3K, a family of lipid kinases, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3), which in turn acts as a docking site for proteins such as Akt.[1] The subsequent activation of Akt and its downstream effector mTOR drives the cellular processes that promote tumorigenesis.

This compound exerts its therapeutic effect by acting as a potent dual inhibitor of PI3K and mTOR, thereby blocking the aberrant signaling at two crucial nodes. This dual inhibition leads to a more comprehensive shutdown of the pathway compared to targeting a single component, potentially overcoming resistance mechanisms and enhancing antitumor activity.

Quantitative Efficacy and Safety Data

The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models of AML. The compound has shown significant anti-proliferative activity and dose-dependent inhibition of tumor growth.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 | HL-60 (AML) | 0.092 µM | |

| IC50 | MOLM-16 (AML) | 0.084 µM | |

| Tumor Growth Inhibition | HL-60 Xenograft | 91% at 10 mg/kg (intraperitoneal) |

A key differentiating feature of this compound is its reduced cardiotoxicity, a significant concern with other PI3K inhibitors. Studies have indicated that this compound exhibits minimal adverse effects on cardiac function, oxidative stress, and myocardial injury in mouse models and cell lines. This improved safety profile is potentially linked to the preservation of the antioxidant pathway protein Nrf2.

Synergistic Antitumor Effects

Preliminary investigations have revealed synergistic pro-apoptotic effects when this compound is combined with the FLT3 inhibitor, Gilteritinib, in both HL-60 and MV-4-11 AML cell lines. This suggests a potential combination therapy strategy for AML, warranting further investigation.

Experimental Methodologies

The pharmacological characterization of this compound has involved a series of well-defined experimental protocols to assess its efficacy and safety.

In Vitro Anti-Proliferation Assays

-

Cell Lines: Human AML cell lines, including HL-60 and MOLM-16, are utilized.

-

Methodology: Cells are cultured under standard conditions and treated with varying concentrations of this compound. Cell viability is typically assessed using colorimetric assays such as the MTT or MTS assay after a defined incubation period (e.g., 72 hours). The IC50 value, representing the concentration of the drug that inhibits cell growth by 50%, is then calculated.

In Vivo Xenograft Model of AML

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Methodology: Human AML cells (e.g., HL-60) are subcutaneously injected into the flanks of the mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered, often via intraperitoneal injection, at specified doses and schedules. Tumor volume is measured regularly throughout the study. At the end of the treatment period, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Cardiotoxicity Assessment

-

In Vivo Model: C57BL/6 mouse model and zebrafish embryos have been used to evaluate the cardiac effects of this compound.

-

In Vitro Model: The H9C2 cardiomyocyte cell line is employed to assess direct cellular toxicity.

-

Methodology: In animal models, cardiac function can be assessed through methods like echocardiography. Biomarkers of cardiac injury (e.g., troponins) and oxidative stress are measured in serum and heart tissue. In cell-based assays, cell viability, apoptosis, and the production of reactive oxygen species (ROS) are quantified following exposure to this compound. Western blot analysis is used to investigate the expression of key proteins involved in cardiac function and stress responses, such as Nrf2 and NADPH oxidase.

Visualizing the Pharmacology of this compound

To further elucidate the mechanisms and experimental approaches related to this compound, the following diagrams have been generated.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for the preclinical evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for FD274, a PI3K/mTOR Dual Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD274, chemically identified as N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide, is a potent and selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] As these two proteins are key components of a critical signaling pathway often dysregulated in cancer, this compound is a valuable tool for research in oncology and cell biology. Understanding its solubility and proper handling is crucial for obtaining reliable and reproducible experimental results.

Mechanism of Action

This compound exerts its biological effects by inhibiting the PI3K/mTOR signaling pathway, which is central to regulating cell growth, proliferation, survival, and metabolism. By targeting both PI3K and mTOR, this compound can lead to a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms that may arise from targeting a single component.

Solubility of this compound

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | High | Recommended solvent for preparing stock solutions. |

| Ethanol | Limited/Low | May be suitable for some applications, but lower concentrations are expected compared to DMSO. |

| Methanol | Limited/Low | Similar to ethanol, solubility is likely to be limited. |

| Water / Aqueous Buffers (e.g., PBS) | Poor/Insoluble | Direct dissolution in aqueous media is not recommended. Working solutions should be prepared by diluting a DMSO stock solution. |

Note: The information in this table is based on the general properties of similar chemical compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use and diluted to working concentrations as needed.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes and sterile tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing (Optional but Recommended): If precise concentration is critical, pre-weigh the vial containing the solid this compound. After dissolution, the empty vial can be re-weighed to determine the exact amount of compound used.

-

Solvent Addition: Carefully add the appropriate volume of anhydrous DMSO to the vial containing this compound to achieve a 10 mM concentration. The required volume can be calculated using the following formula: Volume of DMSO (μL) = (mass of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 100,000 (Note: The molecular weight of this compound is 555.98 g/mol )

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Gentle Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes. Vortex again.

-

Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Safety Precautions:

-

This compound is a potent bioactive compound. Handle with care and always wear appropriate PPE.

-

Work in a well-ventilated area or a chemical fume hood.

-

DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact with skin and eyes.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to final working concentrations for cell-based assays.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) cell culture medium or appropriate aqueous buffer

-

Sterile tubes and pipette tips

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To achieve low micromolar or nanomolar concentrations, it is best to perform serial dilutions. a. Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 μL of the 10 mM stock to 90 μL of medium. b. Use the intermediate dilution to prepare the final working concentrations. For example, to prepare a 10 μM working solution from a 1 mM intermediate, add 10 μL of the intermediate to 990 μL of medium.

-

Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution from the stock may be feasible. However, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.

-

Mixing: Immediately after adding the this compound solution, vortex or gently pipette up and down to ensure homogeneity.

-

Use Immediately: It is recommended to use the freshly prepared working solutions immediately for experiments. Do not store diluted aqueous solutions of this compound.

Visualizations

Caption: PI3K/mTOR pathway with this compound inhibition points.

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols: FD274 Treatment in Xenograft Models of Acute Myeloid Leukemia (AML)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in AML, playing a crucial role in cell proliferation, survival, and differentiation.[1][2][3] FD274 is a novel and potent dual inhibitor of PI3K and mTOR, demonstrating significant anti-leukemic activity in preclinical models of AML.[1][4] Developed by researchers at Fudan University, this compound has shown promise as a therapeutic candidate for AML.

These application notes provide a comprehensive overview of the preclinical evaluation of this compound in xenograft models of AML, including its mechanism of action, efficacy data, and detailed experimental protocols.

Data Presentation

In Vitro Activity of this compound

This compound exhibits potent inhibitory activity against PI3K isoforms and mTOR, leading to significant anti-proliferative effects in AML cell lines.

| Target | IC50 (nM) |

| PI3Kα | 0.65 |

| PI3Kβ | 1.57 |

| PI3Kγ | 0.65 |

| PI3Kδ | 0.42 |

| mTOR | 2.03 |

| Cell Line | IC50 (µM) |

| HL-60 | 0.092 |

| MOLM-16 | 0.084 |

In Vivo Efficacy of this compound in HL-60 Xenograft Model

Daily intraperitoneal administration of this compound resulted in a dose-dependent inhibition of tumor growth in an HL-60 xenograft mouse model. The treatment was well-tolerated with no reported mortality.

| This compound Dose (mg/kg) | Tumor Growth Inhibition (%) |

| 5 | 71 |

| 7.5 | 84 |

| 10 | 91 |

Signaling Pathway

This compound exerts its anti-leukemic effects by dually inhibiting the PI3K/mTOR signaling pathway. This inhibition leads to a dose-dependent reduction in the phosphorylation of key downstream effectors such as Akt and mTOR, ultimately resulting in cell cycle arrest at the G1 phase and induction of apoptosis.

Experimental Protocols

AML Xenograft Model Establishment

This protocol outlines the establishment of a subcutaneous AML xenograft model using the HL-60 cell line.

References

- 1. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (this compound) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell signaling pathways as molecular targets to eliminate AML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FD-274, a potent PI3K/mTOR dual inhibitor with excellent anti-AML efficacy in vivo | BioWorld [bioworld.com]

Application Note: Quantification of p-AKT (Ser473) Inhibition by FD274 Using Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of AKT phosphorylation at serine 473 (p-AKT Ser473) by Western blot in cells treated with FD274, a novel investigational inhibitor.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[2][4] AKT, a serine/threonine kinase, is a central node in this pathway. Its activation requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2. Full activation of AKT is achieved upon phosphorylation at both sites.

This compound is an investigational compound hypothesized to inhibit an upstream regulator of the PI3K/AKT pathway, leading to a decrease in AKT phosphorylation and subsequent downstream signaling. Western blotting is a widely used technique to detect and quantify changes in specific protein levels, such as the phosphorylation status of AKT. This application note provides a detailed protocol to assess the inhibitory effect of this compound on AKT phosphorylation at Ser473.

Signaling Pathway

The PI3K/AKT signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by growth factors or cytokines. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, including AKT and its upstream activator PDK1, to the plasma membrane. At the membrane, PDK1 phosphorylates AKT at Thr308, leading to its partial activation. Full activation is achieved through the phosphorylation of Ser473 by mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, regulating various cellular functions.

Caption: PI3K/AKT Signaling Pathway and the inhibitory action of this compound.

Experimental Protocol

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-AKT (Ser473) and total AKT.

Materials

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

This compound compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-polyacrylamide gels (e.g., 10%)

-

Pre-stained protein ladder

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-p-AKT (Ser473) and Rabbit anti-total AKT

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Digital imaging system

Methods

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time. Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.

-

Heat the samples at 95°C for 5 minutes.

-

Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody for p-AKT (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

-

Detection and Imaging:

-

Add ECL substrate to the membrane and incubate for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system.

-

-

Stripping and Re-probing for Total AKT:

-

To normalize for protein loading, the membrane can be stripped and re-probed for total AKT.

-

Incubate the membrane in a stripping buffer according to the manufacturer's protocol.

-

Wash the membrane thoroughly and repeat the immunoblotting procedure starting from the blocking step, using the primary antibody for total AKT.

-

Data Presentation and Analysis

Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the p-AKT bands should be normalized to the corresponding total AKT bands to account for variations in protein loading. The normalized data can then be presented as a percentage of the vehicle-treated control.

Table 1: Densitometric Analysis of p-AKT and Total AKT Levels Following this compound Treatment

| This compound (µM) | p-AKT (Ser473) Intensity (Arbitrary Units) | Total AKT Intensity (Arbitrary Units) | Normalized p-AKT/Total AKT Ratio | % of Control |

| 0 (Vehicle) | 125,480 | 130,120 | 0.964 | 100.0% |

| 0.1 | 105,320 | 128,950 | 0.817 | 84.7% |

| 1 | 65,210 | 131,500 | 0.496 | 51.4% |

| 10 | 25,890 | 129,880 | 0.199 | 20.6% |

| 100 | 8,150 | 130,500 | 0.062 | 6.4% |

Experimental Workflow

Caption: Western Blot Workflow for p-AKT Analysis.

Conclusion

This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on the PI3K/AKT signaling pathway by quantifying the levels of p-AKT (Ser473) using Western blot analysis. Adherence to this detailed methodology will enable researchers to generate reliable and reproducible data for assessing the potency and mechanism of action of novel therapeutic compounds targeting this critical cancer-related pathway.

References

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with FD274

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD274 is a potent and selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, including acute myeloid leukemia (AML), making it a key target for therapeutic intervention.[2] this compound has demonstrated significant anti-proliferative activity in AML cell lines and in vivo tumor models. This document provides detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells, a crucial step in understanding its mechanism of action and preclinical evaluation. Inhibition of the PI3K/mTOR pathway is known to induce cell cycle arrest, primarily at the G1/S phase transition, thereby halting cell proliferation.[3][4]

Data Presentation

The following table summarizes representative quantitative data on the effects of a dual PI3K/mTOR inhibitor on the cell cycle distribution of an AML cell line (e.g., HL-60 or MOLM-16) after 48 hours of treatment. The data illustrates a dose-dependent increase in the percentage of cells in the G0/G1 phase, indicative of cell cycle arrest at this checkpoint.

| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control (0 µM) | 45% | 35% | 20% |

| This compound (Low Dose) | 65% | 20% | 15% |

| This compound (High Dose) | 80% | 10% | 10% |

Note: This table presents representative data for a dual PI3K/mTOR inhibitor, as specific quantitative data for this compound is not publicly available. The trend of G1 arrest is consistent with the known mechanism of action of this class of inhibitors.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Line Maintenance: Culture human AML cell lines, such as HL-60 or MOLM-16, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to attach and resume logarithmic growth for 24 hours.

-

This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a low and high dose determined from prior cytotoxicity assays). Replace the medium in the wells with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol outlines the steps for preparing cells for cell cycle analysis following treatment with this compound.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

-

RNase A (100 µg/mL)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Harvesting: After the treatment period, collect the cells from each well. For suspension cells, this can be done by gentle pipetting. For adherent cells, use trypsin-EDTA to detach the cells.

-

Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Repeat the centrifugation and washing step.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells. Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.

-

Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes to pellet them. Discard the ethanol and wash the cell pellet twice with 1 mL of PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, ensuring that the PI dye specifically binds to DNA.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of the cells. At least 10,000 events should be acquired for each sample.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and generate a histogram of DNA content. The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase.

Visualizations

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for cell cycle analysis of this compound-treated cells.

References

- 1. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]

Application Notes and Protocols for Determining the Inhibitory Activity of FD274 on PI3K/mTOR

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD274 is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR), two key protein kinases in a critical intracellular signaling pathway.[1][2] The PI3K/Akt/mTOR pathway plays a central role in regulating cell cycle, proliferation, growth, and survival.[1][3][4] Its frequent dysregulation in various cancers has made it a significant target for therapeutic intervention. These application notes provide detailed protocols for developing and performing enzymatic assays to quantify the inhibitory activity of this compound against PI3K and mTOR kinases. The described assays are essential for characterizing the potency (e.g., determining the IC50 value) of this compound and similar inhibitory compounds.

Principle of the Assays

The enzymatic assays described herein are designed to measure the kinase activity of PI3K and mTOR by quantifying the amount of ATP consumed during the phosphorylation of their respective substrates. The assays utilize a luminescence-based detection method where the amount of remaining ATP is converted into a light signal. A decrease in kinase activity due to the presence of an inhibitor like this compound results in a higher luminescent signal, as more ATP remains in the reaction. This inverse relationship allows for the precise determination of the inhibitor's potency.

Data Presentation

The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This is achieved by measuring the kinase activity at various concentrations of the inhibitor. The results are then plotted as percent inhibition versus the logarithm of the inhibitor concentration to generate a dose-response curve, from which the IC50 value is calculated.

Table 1: Example Data Structure for IC50 Determination of this compound against PI3Kα

| This compound Concentration (nM) | Log [this compound] | Average Luminescence (RLU) | % Kinase Activity | % Inhibition |

| 0 (No Inhibitor) | - | 100,000 | 100 | 0 |

| 0.1 | -1 | 110,000 | 90 | 10 |

| 1 | 0 | 150,000 | 50 | 50 |

| 10 | 1 | 180,000 | 20 | 80 |

| 100 | 2 | 195,000 | 5 | 95 |

| 1000 (Max Inhibition) | 3 | 200,000 | 0 | 100 |

Table 2: Summary of this compound IC50 Values against PI3K and mTOR Isoforms

| Target Kinase | IC50 (nM) |

| PI3Kα | Value to be determined |

| PI3Kβ | Value to be determined |

| PI3Kγ | Value to be determined |

| PI3Kδ | Value to be determined |

| mTOR | Value to be determined |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and the general workflow for determining the IC50 of an inhibitor.

Caption: The PI3K/Akt/mTOR signaling cascade.

Caption: Workflow for in vitro kinase assay to determine IC50.

Experimental Protocols

Protocol 1: In Vitro PI3K Kinase Activity Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced, which is inversely proportional to the amount of ATP remaining.

Materials:

-

Recombinant human PI3K enzyme (e.g., p110α/p85α)

-

Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in Kinase Assay Buffer.

-

Reconstitute the recombinant PI3K enzyme in kinase dilution buffer.

-

Prepare the substrate solution containing PIP2.

-

Prepare the ATP solution in Kinase Assay Buffer.

-

-

Assay Protocol:

-

Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the diluted PI3K enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 substrate mixture to each well.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme) from all readings.

-

Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% kinase activity and a control with a known potent inhibitor as 0% activity.

-

Calculate the percent inhibition for each this compound concentration.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: In Vitro mTOR Kinase Activity Assay

This protocol is adapted for measuring the inhibitory activity of this compound against mTORC1. The principle is similar to the PI3K assay, focusing on the phosphorylation of a specific mTOR substrate.

Materials:

-

Active, purified mTORC1 complex

-

Recombinant protein substrate (e.g., 4E-BP1)

-

ATP

-

This compound

-

mTOR Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Luminescence-based ADP detection kit

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of this compound in mTOR Kinase Assay Buffer.

-

Prepare the active mTORC1 and 4E-BP1 substrate in mTOR Kinase Assay Buffer.

-

Prepare the ATP solution in mTOR Kinase Assay Buffer.

-

-

Assay Protocol:

-

Add serially diluted this compound or DMSO to the wells of a 384-well plate.

-

Add the mTORC1 enzyme to each well.

-

Incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding a mixture of 4E-BP1 substrate and ATP.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Terminate the reaction and measure the remaining ATP using a luminescence-based detection kit as described in the PI3K assay protocol.

-

-

Data Analysis:

-

Follow the same data analysis steps as outlined in the PI3K assay protocol to determine the IC50 value of this compound for mTOR.

-

Conclusion

The provided protocols offer a robust framework for assessing the inhibitory activity of this compound against PI3K and mTOR. These assays are crucial for the preclinical evaluation of kinase inhibitors and can be adapted for high-throughput screening of compound libraries to identify novel drug candidates. Accurate determination of IC50 values is a critical component of the drug discovery and development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting FD274 Insolubility

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the compound FD274 in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed protocols to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. Is this typical?

A1: Yes, it is not uncommon for complex organic molecules like this compound to exhibit poor solubility in aqueous solutions. Many compounds, particularly those with high molecular weight and lipophilic characteristics, demonstrate limited aqueous solubility.[1][2] Initial attempts to dissolve this compound directly into aqueous buffers may be unsuccessful.

Q2: What is the recommended first step for dissolving this compound?

A2: The recommended initial approach is to first prepare a concentrated stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.[3] This stock solution can then be diluted into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v in cell-based assays) to avoid impacting your experimental system.[3]

Q3: I observed precipitation when diluting my this compound DMSO stock into my aqueous buffer. What causes this and how can I prevent it?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue and can be attributed to several factors:

-

Low Aqueous Solubility: The final concentration of this compound in the aqueous solution may have exceeded its solubility limit.

-

pH-Dependent Solubility: The solubility of this compound may be influenced by the pH of the aqueous medium.[4]

-

"Salting Out": High salt concentrations in the buffer can reduce the solubility of organic compounds.

-

Temperature Effects: The solubility of this compound might be lower at your experimental temperature compared to the temperature at which the stock solution was prepared.

To prevent precipitation, try adding the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This minimizes localized high concentrations of this compound that can lead to precipitation.

Q4: Can I use heat or sonication to help dissolve this compound?

A4: Gentle warming and sonication can be effective methods to aid in the dissolution of this compound. However, it is crucial to use these techniques with caution, as excessive or prolonged exposure to heat can lead to the degradation of the compound. Similarly, intense sonication can also potentially degrade the molecule. A brief period of gentle warming or sonication is recommended.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting the insolubility of this compound.

Problem: this compound fails to dissolve in the chosen solvent.

| Potential Cause | Suggested Solution |

| Inappropriate solvent selection. | Consult the solvent compatibility table below. For initial attempts, use a strong organic solvent like DMSO to prepare a stock solution. |

| Insufficient mixing. | Ensure vigorous vortexing or sonication is applied. |

| Compound has low intrinsic solubility. | Consider alternative formulation strategies such as the use of co-solvents, pH adjustment, or the inclusion of solubilizing agents like cyclodextrins. |

Problem: this compound precipitates out of solution after initial dissolution.

| Potential Cause | Suggested Solution |

| Supersaturation of the solution. | Prepare a less concentrated solution. |

| Change in temperature. | Ensure the solution is maintained at a constant temperature. |

| pH of the solution has shifted. | Buffer the solution to maintain a stable pH. The solubility of ionizable compounds can be highly pH-dependent. |

| Interaction with container surfaces. | Use low-adhesion microcentrifuge tubes or glassware. |

Quantitative Data Summary

The following table summarizes the relative solubility of this compound in various common laboratory solvents. This data should be used as a guide for solvent selection.

| Solvent | Classification | Relative Solubility | Notes |

| Water | Aqueous | Very Low | Direct dissolution is not recommended. |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Low | Similar to water; direct dissolution is challenging. |

| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | High | Recommended for preparing high-concentration stock solutions. |

| Dimethylformamide (DMF) | Dipolar Aprotic | High | An alternative to DMSO for stock solutions. |

| Ethanol | Polar Protic | Moderate | Can be used as a co-solvent. |

| Methanol | Polar Protic | Moderate | Can be used as a co-solvent. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Less effective than DMSO or DMF. |

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile, low-adhesion microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound has not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.

-

Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound DMSO Stock into Aqueous Media

-

Pre-warm Aqueous Media: Warm your aqueous experimental buffer to the desired working temperature.

-

Vortexing: While gently vortexing or stirring the aqueous media, add the required volume of the this compound DMSO stock solution dropwise.

-

Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.

-

Final Concentration Check: Ensure the final concentration of DMSO is below the tolerance level for your specific experiment (typically <0.5% v/v).

-

Visual Inspection: Check for any signs of precipitation. If the solution appears cloudy, the solubility limit may have been exceeded.

Visualizations

Caption: Workflow for preparing and diluting this compound.

Caption: Decision tree for troubleshooting this compound insolubility.

References

potential off-target effects of FD274

Disclaimer: FD274 is a hypothetical compound developed for illustrative purposes. The data, protocols, and troubleshooting advice provided herein are based on established principles for kinase inhibitor research and are intended to serve as a guide for drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR), specifically designed to target activating mutations such as exon 19 deletions and the L858R mutation commonly found in non-small cell lung cancer (NSCLC).[1][2][3] By binding to the ATP-binding pocket of the EGFR kinase domain, this compound blocks downstream signaling pathways, including the Ras/MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival.[2]

Q2: What are the known off-target effects of this compound?

A2: Off-target effects are unintended interactions of a drug with proteins other than its primary target.[4] Kinome profiling has revealed that this compound exhibits inhibitory activity against a small panel of other kinases, most notably members of the Src family kinases (e.g., SRC, LYN) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). These off-target interactions are observed at concentrations approximately 10- to 100-fold higher than the IC50 for mutant EGFR. This is a critical concern as it can lead to misinterpretation of experimental results, cellular toxicity, and adverse effects in clinical settings.

Q3: How can I determine if unexpected results in my experiment are due to off-target effects of this compound?

A3: A multi-step approach is recommended to investigate potential off-target effects:

-

Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations. On-target effects should manifest at concentrations consistent with the IC50 for EGFR, while off-target effects will likely require higher concentrations.

-